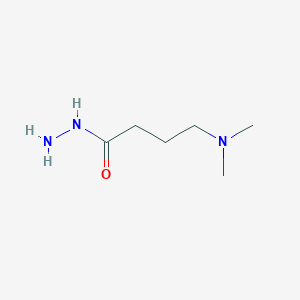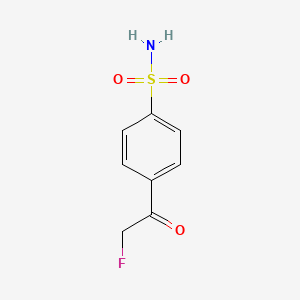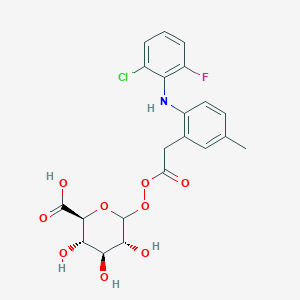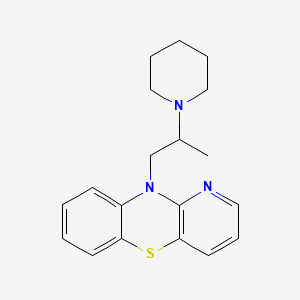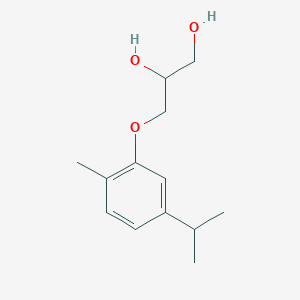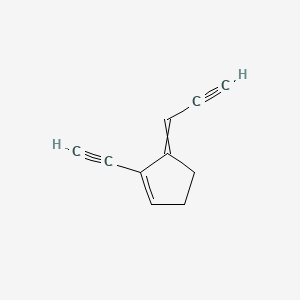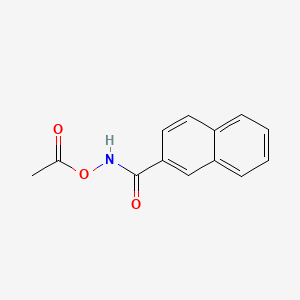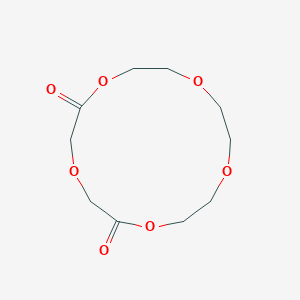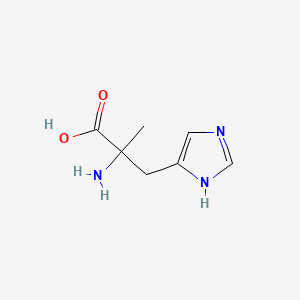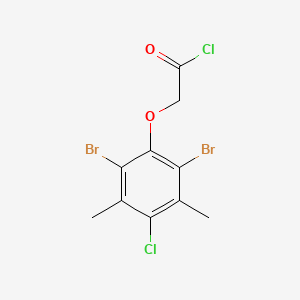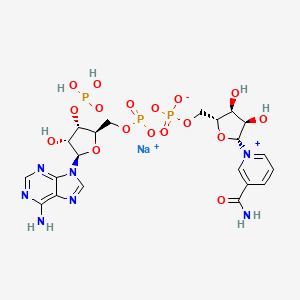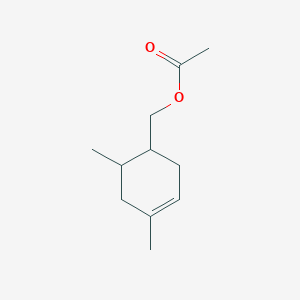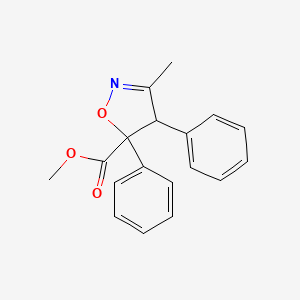
Dibutylnaphthalene-1-sulphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutylnaphthalene-1-sulphonic acid is an organic compound with the molecular formula C18H24O3S. It is a derivative of naphthalene, characterized by the presence of two butyl groups and a sulfonic acid group attached to the naphthalene ring. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dibutylnaphthalene-1-sulphonic acid can be synthesized through the sulfonation of dibutylnaphthalene. The process typically involves the reaction of dibutylnaphthalene with a sulfonating agent such as chlorosulfonic acid or oleum. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonic acid group at the desired position on the naphthalene ring.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation processes. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous reactors and advanced purification techniques, such as solvent extraction and fractional distillation, ensures the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Dibutylnaphthalene-1-sulphonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The compound can be reduced to form naphthalenethiol derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfonates, naphthalenethiol derivatives, and various substituted naphthalene compounds.
Applications De Recherche Scientifique
Dibutylnaphthalene-1-sulphonic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme inhibition and protein interactions.
Industry: this compound is used in the production of dyes, surfactants, and corrosion inhibitors.
Mécanisme D'action
The mechanism by which dibutylnaphthalene-1-sulphonic acid exerts its effects involves the interaction of the sulfonic acid group with various molecular targets. The compound can act as a proton donor, facilitating acid-catalyzed reactions. It can also form complexes with metal ions, influencing their reactivity and stability. The pathways involved in its action include protonation, complexation, and nucleophilic substitution.
Comparaison Avec Des Composés Similaires
Naphthalene-1-sulfonic acid: A simpler analog with a single sulfonic acid group.
Dinonylnaphthalene sulfonic acid: A related compound with longer alkyl chains.
Naphthalene-2-sulfonic acid: An isomer with the sulfonic acid group at a different position.
Uniqueness: Dibutylnaphthalene-1-sulphonic acid is unique due to the presence of two butyl groups, which enhance its solubility in organic solvents and its ability to interact with hydrophobic environments. This makes it particularly useful in applications requiring amphiphilic properties, such as surfactants and corrosion inhibitors.
Propriétés
Numéro CAS |
63681-55-0 |
|---|---|
Formule moléculaire |
C18H24O3S |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
2,3-dibutylnaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C18H24O3S/c1-3-5-9-14-13-15-10-7-8-12-17(15)18(22(19,20)21)16(14)11-6-4-2/h7-8,10,12-13H,3-6,9,11H2,1-2H3,(H,19,20,21) |
Clé InChI |
QZEDXQFZACVDJE-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC2=CC=CC=C2C(=C1CCCC)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


